Cas no 1340448-68-1 (3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE)

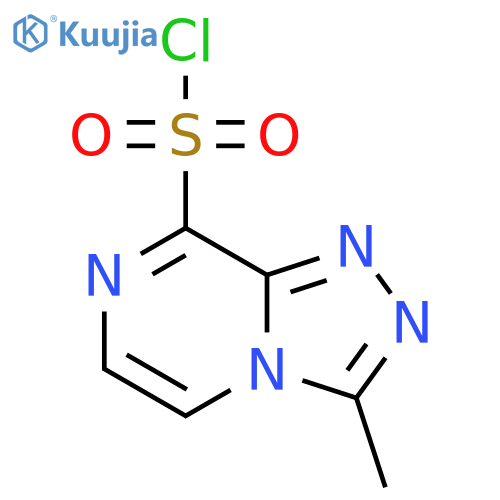

1340448-68-1 structure

商品名:3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE

CAS番号:1340448-68-1

MF:C6H5ClN4O2S

メガワット:232.64749789238

MDL:MFCD20304283

CID:5243638

3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Triazolo[4,3-a]pyrazine-8-sulfonyl chloride, 3-methyl-

- 3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE

-

- MDL: MFCD20304283

- インチ: 1S/C6H5ClN4O2S/c1-4-9-10-5-6(14(7,12)13)8-2-3-11(4)5/h2-3H,1H3

- InChIKey: PIHUCWYEKOTMEL-UHFFFAOYSA-N

- ほほえんだ: C12=NN=C(C)N1C=CN=C2S(Cl)(=O)=O

3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-276814-10.0g |

3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE |

1340448-68-1 | 95% | 10.0g |

$2638.0 | 2023-03-01 | |

| Enamine | EN300-276814-10g |

3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE |

1340448-68-1 | 95% | 10g |

$2638.0 | 2023-09-10 | |

| Enamine | EN300-276814-0.05g |

3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE |

1340448-68-1 | 95% | 0.05g |

$515.0 | 2023-09-10 | |

| Enamine | EN300-276814-0.25g |

3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE |

1340448-68-1 | 95% | 0.25g |

$564.0 | 2023-09-10 | |

| Enamine | EN300-276814-2.5g |

3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE |

1340448-68-1 | 95% | 2.5g |

$1202.0 | 2023-09-10 | |

| Enamine | EN300-276814-5.0g |

3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE |

1340448-68-1 | 95% | 5.0g |

$1779.0 | 2023-03-01 | |

| Enamine | EN300-276814-0.1g |

3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE |

1340448-68-1 | 95% | 0.1g |

$540.0 | 2023-09-10 | |

| Enamine | EN300-276814-5g |

3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE |

1340448-68-1 | 95% | 5g |

$1779.0 | 2023-09-10 | |

| Enamine | EN300-276814-1g |

3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE |

1340448-68-1 | 95% | 1g |

$614.0 | 2023-09-10 | |

| Enamine | EN300-276814-0.5g |

3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE |

1340448-68-1 | 95% | 0.5g |

$589.0 | 2023-09-10 |

3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1340448-68-1 (3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE) 関連製品

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量